molecular formula C14H14N2O3S B12046209 N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide

N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B12046209
M. Wt: 290.34 g/mol
InChI Key: LLUKDLVUKASECM-OQLLNIDSSA-N
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Description

N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional functional groups such as hydroxyl, methoxy, and thienyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under vacuum to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or magnetic properties.

    Analytical Chemistry: It can serve as a reagent or probe in analytical techniques for detecting and quantifying various analytes.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
  • N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-furyl)acetohydrazide

Comparison: N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, as well as the thienyl group. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, or specificity in its interactions with biological targets.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2O3S/c1-19-12-6-2-4-10(14(12)18)9-15-16-13(17)8-11-5-3-7-20-11/h2-7,9,18H,8H2,1H3,(H,16,17)/b15-9+

InChI Key

LLUKDLVUKASECM-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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